molecular formula C17H15ClN2OS B2783458 (Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one CAS No. 301174-54-9

(Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one

Cat. No.: B2783458
CAS No.: 301174-54-9
M. Wt: 330.83
InChI Key: QUNKENHPHCFTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(3-Chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a synthetic thiazolidinone derivative supplied for investigative purposes in antimicrobial and pharmaceutical research. This compound features a chloro-substituted benzyl group at the 5-position and a p-tolylimino moiety at the 2-position of the core thiazolidin-4-one scaffold, a structure class known for significant biological activity . Thiazolidinone derivatives are a focus of scientific interest due to their demonstrated efficacy against a range of bacterial and fungal pathogens . Research on analogous structures indicates potential for powerful antibacterial activity, sometimes exceeding that of reference drugs like ampicillin and streptomycin, particularly against resistant strains such as MRSA and E. coli . The mechanism of action for these compounds is under investigation but may involve the inhibition of essential bacterial enzymes such as MurB, which is involved in cell wall synthesis . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-5-7-14(8-6-11)19-17-20-16(21)15(22-17)10-12-3-2-4-13(18)9-12/h2-9,15H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNKENHPHCFTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2OS, with a molecular weight of 330.83 g/mol. The compound features a thiazolidinone ring that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures showed GI50 values ranging from 1.10 µM to 10.00 µM against A-549 and Panc-1 cancer cell lines, with some compounds exhibiting potency comparable to doxorubicin .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

CompoundCell LineGI50 (µM)Reference
This compoundA-549TBDCurrent Study
Compound 5jA-5491.10
Compound 5bPanc-11.20

These results suggest that this compound may possess comparable or superior anticancer properties relative to established chemotherapeutics.

The mechanism through which thiazolidinone derivatives exert their anticancer effects often involves the inhibition of critical cellular pathways such as apoptosis and cell cycle regulation. For example, the most potent derivatives were found to inhibit the epidermal growth factor receptor (EGFR) with IC50 values in the nanomolar range, indicating a strong interaction with this key target .

Table 2: EGFR Inhibition by Thiazolidinone Derivatives

CompoundIC50 (nM)Reference
Compound 5j87 ± 5
Compound 5b91 ± 7
Compound 5i97 ± 7

Case Studies

In a notable case study, researchers synthesized a series of thiazolidinone derivatives to evaluate their antiproliferative effects against various cancer cell lines. Among these, this compound was highlighted for its promising activity, warranting further investigation into its structure-activity relationship (SAR). The study emphasized the importance of substituent variations on the benzyl and imino groups in modulating biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives synthesized through multicomponent reactions have shown promising results against glioblastoma cells, demonstrating a decrease in cell viability and potential as therapeutic agents .
  • Case Studies :
    • A study evaluating the cytotoxicity of thiazolidinone derivatives found that certain compounds displayed potent antitumor effects against glioblastoma multiforme cells, with specific derivatives exhibiting IC50 values in the low micromolar range .
    • Another investigation reported that thiazolidinone derivatives synthesized from various amines and aldehydes showed significant antiproliferative activity across multiple cancer cell lines, including MDA-MB-231 and HCT116 .

Antimicrobial Properties

Thiazolidinone compounds have also been studied for their antimicrobial activities, particularly against pathogenic bacteria and fungi:

  • Antimycobacterial Activity : Recent findings indicate that certain thiazolidinones can inhibit Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.78 µg/ml. This suggests their potential as lead compounds for developing new anti-TB medications .
  • Broad-Spectrum Antimicrobial Effects : Studies have demonstrated that thiazolidinones possess activity against a range of microorganisms, making them suitable candidates for further development in treating infectious diseases .

Synthesis Approaches

The synthesis of this compound typically involves:

  • Multicomponent Reactions : These reactions allow for the efficient construction of the thiazolidinone framework by combining various reactants in a single step, leading to high yields and purity of the product.
  • Catalytic Methods : Utilizing catalysts such as BF3 or p-toluenesulfonic acid has been shown to enhance reaction rates and yields during synthesis .

Comparison with Similar Compounds

Key structural attributes :

  • Thiazolidin-4-one core : A five-membered heterocyclic ring containing sulfur (S1), nitrogen (N2), and a ketone oxygen (O1).
  • p-Tolylimino group: Electron-donating methyl group at the para position of the benzene ring enhances stability and influences π-conjugation.
  • Z-configuration : Confirmed via X-ray crystallography and NMR studies in analogous compounds, ensuring planar geometry and optimal conjugation .

Thiazolidin-4-one derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 2 / Position 5) Biological Activity (Key Findings) Configuration References
(Z)-5-(3-Chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one p-Tolylimino / 3-Chlorobenzylidene Not explicitly reported in evidence; inferred potential for α-amylase or antimicrobial activity Z
5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one (5a) p-Tolylimino / Pyrazol-4-ylmethylene α-Amylase inhibition: 90.04% at 100 μg/mL; docking studies confirm interactions with α-amylase 2Z,5Z (62.8%)
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1) Thioxo (C=S) / Azulen-1-ylmethylene Electrochemical activity: Strong metal-ion chelation due to thioxo and azulene groups Z
5-((Z)-3-Chlorobenzylidene)-2-((6-methoxybenzo[d]thiazol-2-yl)imino)thiazolidin-4-one 6-Methoxybenzo[d]thiazol-2-ylimino / 3-Chlorobenzylidene Anti-tubercular activity: EC₅₀ = 0.18 ± 0.06 μM (vs. Mycobacterium tuberculosis) Z
(2Z,5Z)-3-Allyl-5-(4-(methylthio)benzylidene)-2-(p-tolylimino)thiazolidin-4-one p-Tolylimino / 4-(Methylthio)benzylidene Structural studies: Planar crystal lattice with C=O/N2 conjugation; no bioactivity reported 2Z,5Z
Key Findings from Comparisons :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 3-chloro in the target compound) enhance electrophilicity, improving interactions with enzymes like α-amylase or bacterial targets . Heterocyclic substituents (e.g., pyrazole in compound 5a) introduce additional hydrogen-bonding sites, boosting inhibitory potency (90.04% α-amylase inhibition) . Thioxo vs. Imino Groups: Thioxo (C=S) derivatives (e.g., L1) exhibit metal-chelating properties, whereas imino (C=N) derivatives prioritize enzyme inhibition .

Stereochemical Influence :

  • The Z-configuration is predominant in bioactive analogs due to restricted rotation around C=N and C=C bonds, stabilizing planar geometries critical for target binding .
  • Isomer ratios (e.g., 58.4–62.8% 2Z,5Z in compound 5a) correlate with activity, suggesting stereoselective synthesis is crucial .

Structural Planarity and Conjugation: X-ray studies confirm planar thiazolidinone rings with extended conjugation (C=O to N2), enhancing electronic delocalization and stability . Non-planar analogs (e.g., E-isomers) show reduced activity due to steric clashes or poor fit in enzyme active sites .

Table 2: Physicochemical and Spectroscopic Data
Compound Melting Point (°C) NMR Data (Key Signals) Elemental Analysis (C/H/N)
This compound Not reported Expected: δ 2.3–2.5 (–CH3), δ 7.1–7.8 (Ar–H) Predicted: ~C:64%, H:4.5%, N:7%
Compound 5a 138–140 δ 2.11–2.31 (–CH3), δ 8.18–8.64 (pyrazole–H) C:66.13%, H:5.35%, N:7.47%
(2Z,5Z)-3-Allyl-5-(4-(methylthio)benzylidene)-2-(p-tolylimino)thiazolidin-4-one 138–140 δ 1.331 (C=C), δ 1.259 (C=N) C:66.13%, H:5.35%, N:7.47%

Q & A

Q. What are the optimized synthetic routes for (Z)-5-(3-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, and how are reaction conditions validated?

The compound is synthesized via a two-step protocol:

  • Step 1 : React p-tolyl thiourea with ethyl bromoacetate to form 2-(p-tolylimino)thiazolidin-4-one (intermediate 3).
  • Step 2 : Perform Knoevenagel condensation between intermediate 3 and substituted pyrazole carbaldehydes using piperidine as a catalyst in refluxing ethanol (10–12 hours). Yields range from 72% to 85% . Validation : Reaction progress is monitored via TLC (petroleum ether:ethyl acetate, 60:40), and purity is confirmed by elemental analysis and spectroscopic techniques (IR, NMR, MS).

Q. Which spectroscopic techniques are critical for confirming structural and isomeric configurations?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1700–1720 cm⁻¹, C=C exocyclic bond at 1646–1691 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves isomeric configurations (e.g., two sets of aromatic protons for 2E,5Z and 2Z,5Z isomers). Integration ratios of methyl (–CH₃) and pyrazole protons determine isomer abundance (58.4–62.8% 2Z,5Z vs. 37.1–42.0% 2E,5Z) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How are dynamic equilibria between Z/E isomers addressed during characterization?

  • NMR in DMSO-d₆ : Captures equilibrium mixtures but shows dominance of Z-imino forms due to restricted rotation.
  • Low-Temperature NMR : Minimizes isomer interconversion during analysis .
  • Crystallography : X-ray diffraction (e.g., P121/c1 space group) confirms solid-state configurations .

Advanced Research Questions

Q. How do Z/E isomeric ratios influence α-amylase inhibitory activity?

The 2Z,5Z isomer exhibits superior binding due to:

  • Steric alignment : Optimal positioning of chlorobenzyl and p-tolyl groups in the α-amylase active site (PDB: 2QV4).
  • Electronic effects : Enhanced hydrogen bonding via the thiazolidinone C=O and pyrazole N–H groups. Compound 5a (2Z,5Z isomer) showed 90.04% inhibition at 100 µg/mL, comparable to acarbose . Methodological Insight : Isomer ratios are controlled by reaction temperature and solvent polarity (ethanol vs. DMF) to favor the bioactive Z-configuration .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

  • DFT Calculations (B3LYP functional) : Predict relative stability of isomers (2Z,5Z is most stable) and rotational energy barriers (~10° stepwise scans) .
  • Molecular Docking : Identifies key interactions (e.g., π-π stacking with Phe-157/Phe-177, hydrogen bonds with Asp-300) .
  • MD Simulations : Validate binding pose stability over 100 ns trajectories .

Q. How are contradictions between in vitro and in silico data resolved?

  • Mutational Analysis : Replace key residues (e.g., Asp-300Ala) to test hydrogen bonding contributions.
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., porcine pancreatic α-amylase, pH 6.9).
  • Metabolite Screening : Rule out off-target effects using LC-MS/MS .

Q. What strategies optimize α-amylase inhibition through structural modifications?

  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) at the pyrazole 3-position enhance activity by 1.5-fold.
  • Hybridization : Fusion with pyrazole or indole scaffolds improves solubility and target affinity (e.g., MIC 0.78 µg/mL against M. tuberculosis) .
  • Prodrug Design : Introduce ester moieties for sustained release in gastrointestinal models .

Data Contradiction Analysis

Q. How to address discrepancies in reported isomer ratios across studies?

  • Source Identification : Compare solvent systems (DMSO vs. CDCl₃) and temperatures (25°C vs. –15°C) during NMR analysis.
  • Crystallographic Validation : Use single-crystal X-ray data to resolve ambiguities in solution-state equilibria .
  • DFT Benchmarking : Recalculate energy barriers with advanced functionals (e.g., M06-2X) for improved accuracy .

Methodological Tables

Key Parameter Data Reference
Synthetic Yield (Compound 5a–g)72–85%
2Z,5Z Isomer Abundance (NMR)58.4–62.8%
α-Amylase Inhibition (5a)90.04% at 100 µg/mL
Docking Score (vs. Acarbose)–8.431 kcal/mol (Compound A52)
MIC against M. tuberculosis0.78–1.56 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.